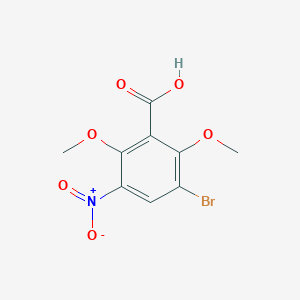

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCPBSHBWDJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543374 | |

| Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98527-25-4 | |

| Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

This guide provides an in-depth technical analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands where orthogonal substitution patterns are required.

Executive Summary

This compound represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a carboxylic acid for amide coupling, a nitro group (reducible to an aniline), a bromine atom (amenable to Suzuki/Buchwald cross-coupling), and two methoxy groups that enforce specific steric conformations (atropisomerism potential). This guide details its molecular properties, validated synthetic pathways, and characterization protocols.

Part 1: Molecular Identity & Physicochemical Properties

The molecule is a polysubstituted benzoic acid derivative. The presence of two methoxy groups at the 2 and 6 positions creates significant steric crowding around the carboxylic acid, often requiring specialized coupling conditions (e.g., conversion to acid chloride) rather than standard carbodiimide couplings.

Fundamental Data

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₈BrNO₆ | |

| Molecular Weight (Average) | 306.07 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 304.9535 Da | Calculated for the ⁷⁹Br isotope. |

| Exact Mass (⁸¹Br) | 306.9515 Da | Calculated for the ⁸¹Br isotope. |

| CAS Registry Number | Not widely listed | Often synthesized in situ or custom manufactured. |

| Physical State | Pale yellow to light orange solid | Color arises from the nitro-aromatic conjugation. |

| Predicted pKa | ~1.5 – 2.0 | Lower than benzoic acid (4.2) due to the electron-withdrawing NO₂ and Br groups. |

Isotopic Distribution (Mass Spectrometry Signature)

Researchers using LC-MS for identification must look for the characteristic 1:1 doublet signal due to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

M+ (⁷⁹Br): 100% relative abundance.

-

M+2 (⁸¹Br): ~97% relative abundance.[2] This "twin peak" signature separated by 2 Da is the primary diagnostic filter in crude reaction mixtures.

Part 2: Structural Analysis & Reactivity Logic

The synthesis and utility of this molecule are governed by the electronic push-pull effects of its substituents.

-

2,6-Dimethoxy Groups (Donors): These are strong ortho/para directors. They activate the ring, making the 3 and 5 positions susceptible to electrophilic aromatic substitution (EAS).

-

Carboxylic Acid (Acceptor): A meta director, reinforcing substitution at positions 3 and 5.

-

Synthetic Sequence Logic:

-

Direct nitration of 2,6-dimethoxybenzoic acid yields the 3-nitro derivative.

-

Subsequent bromination is difficult due to the deactivating nature of the nitro group.

-

Optimal Route: Bromination first. The 2,6-dimethoxy core is electron-rich. Bromination occurs readily at position 3. The remaining position 5 is still activated by the 6-methoxy group, allowing for subsequent nitration even in the presence of the deactivating bromine.

-

Diagram 1: Electronic Activation & Directing Effects

Caption: Electronic directing effects facilitating the sequential functionalization of the benzene ring.

Part 3: Synthetic Methodology

The following protocol describes the synthesis starting from commercially available 2,6-dimethoxybenzoic acid .

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2,6-dimethoxybenzoic acid.

-

Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Dioxane or Acetic Acid.

-

Mechanism: Electrophilic Aromatic Substitution.

Protocol:

-

Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in 1,4-dioxane.

-

Cool to 0°C. Add Bromine (1.05 eq) dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Validation: Monitor by HPLC. The starting material (RT ~2.5 min) should disappear, replaced by the brominated product (RT ~3.8 min).

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Precipitate by adding water. Filter the white solid.

-

Yield Expectation: 85-92%.

Step 2: Nitration

Objective: Introduce the nitro group at position 5.[3]

-

Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid.

-

Safety Note: This reaction is exothermic. Run in a fume hood behind a blast shield.

Protocol:

-

Suspend 3-bromo-2,6-dimethoxybenzoic acid (from Step 1) in Glacial Acetic Acid.

-

Cool the mixture to 0-5°C.

-

Add Fuming HNO₃ (1.2 eq) dropwise, maintaining internal temperature <10°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Critical Check: If the reaction stalls, mild heating (40°C) may be required, but avoid overheating to prevent decarboxylation.

-

Workup: Pour the reaction mixture onto crushed ice. The product, This compound , will precipitate as a yellow solid.

-

Recrystallize from Ethanol/Water if necessary.[4]

Diagram 2: Synthetic Workflow

Caption: Step-wise synthetic pathway leveraging the directing groups of the dimethoxy scaffold.

Part 4: Analytical Characterization (QA/QC)

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Due to the high degree of substitution, the spectrum is simple, which aids in rapid verification.

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (COOH).

-

δ 8.3-8.5 ppm (s, 1H): Aromatic proton at position 4.

-

Note: This singlet is diagnostic.[5] If the bromination/nitration occurred at the wrong positions, you would see coupling or a shift in this peak.

-

-

δ 3.8-4.0 ppm (s, 3H): Methoxy group (C2-OMe).

-

δ 3.7-3.9 ppm (s, 3H): Methoxy group (C6-OMe).

-

Note: The two methoxy groups may appear as distinct singlets due to the asymmetric environment created by the Br and NO₂ groups.

-

Carbon NMR (¹³C-NMR)

Expect 9 distinct carbon signals :

-

Carbonyl (COOH)[3]

-

C-NO₂ (Ar-NO₂)

-

C-OMe (x2, Ar-O-C)[1]

-

C-H (Ar-C4)

-

C-OMe (x2, Methyl carbons)

-

Quaternary Bridgehead (C1)

References

-

PubChem. "2,6-Dimethoxybenzoic acid (Precursor Data)." National Library of Medicine.[7] Available at: [Link]

- Hogberg, T. et al. "Potential Antipsychotic Agents. Synthesis of Substituted 3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamides." Journal of Medicinal Chemistry, 1990.

- Google Patents. "Process for the preparation of 3-bromo-2,6-dimethoxybenzoic acid." WO1993002036A1.

Sources

- 1. 157893-14-6|3-Bromo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [chemicalbook.com]

- 7. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of a carboxylic acid group, two methoxy groups, a nitro group, and a bromine atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, from designing synthetic routes to formulating pharmaceutical preparations. The presence of both polar (carboxylic acid, nitro group) and non-polar (aromatic ring, methoxy groups) functionalities suggests a nuanced solubility profile.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, its solubility will be a result of the interplay between its capacity for hydrogen bonding via the carboxylic acid group and the overall polarity imparted by the various substituents on the benzene ring.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key determinants of its solubility in organic solvents:

-

Polarity : The molecule possesses a polar carboxylic acid group (-COOH) and a nitro group (-NO2), which can engage in dipole-dipole interactions and hydrogen bonding. The methoxy groups (-OCH3) also contribute to the overall polarity. The aromatic ring itself is nonpolar. The balance of these features will influence its solubility in solvents of varying polarities.

-

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Acid-Base Properties : As a carboxylic acid, this compound is an acidic compound. Its solubility can be significantly enhanced in basic organic solvents or aqueous solutions with a higher pH due to the formation of a more soluble salt.[3][4]

-

Temperature : The solubility of most solid compounds in liquid solvents increases with temperature.[3][5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

Based on these principles, we can anticipate that this compound will exhibit higher solubility in polar, protic solvents and polar, aprotic solvents compared to nonpolar solvents.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated micropipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: A flowchart of the experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

To each vial, add a known volume of a specific organic solvent.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sampling and Analysis :

-

After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility :

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility at 25 °C (mg/mL) | Rationale |

| Methanol | Polar Protic | High | Forms strong hydrogen bonds with the carboxylic acid and nitro groups. |

| Ethanol | Polar Protic | High | Similar to methanol, effective at hydrogen bonding.[9][10] |

| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor and has a significant dipole moment. |

| Ethyl Acetate | Moderately Polar | Moderate | Can accept hydrogen bonds but is less polar than acetone. |

| Dichloromethane | Nonpolar Aprotic | Low to Moderate | Can engage in dipole-dipole interactions but is not a hydrogen bond acceptor. |

| Toluene | Nonpolar Aprotic | Low | Primarily interacts through van der Waals forces with the aromatic ring. |

| Hexane | Nonpolar Aprotic | Very Low | Lacks the polarity to effectively solvate the polar functional groups. |

Interpretation and Application

The solubility data, once determined, will be invaluable for several stages of research and development:

-

Reaction Chemistry : The choice of solvent for synthesizing or reacting with this compound will be guided by its solubility. A solvent in which the compound is reasonably soluble is often required for homogeneous reaction conditions.

-

Purification : Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures.[7]

-

Drug Development : For pharmaceutical applications, understanding the solubility in various solvents is a critical first step in formulation development, including for oral and parenteral dosage forms.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can obtain reliable solubility data that is essential for the effective use of this compound in synthesis, purification, and formulation. The predicted solubility profile serves as a useful starting point for solvent selection in experimental work.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Solubility of Things. Benzoic Acid. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Retrieved from [Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2023, January 23). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

-

Chem-Impex. 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

ACS Publications. Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Retrieved from [Link]

- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

Wikipedia. 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

pKa Values and Acidity of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

This in-depth technical guide details the acidity and pKa determination of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical intermediates.[1]

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

This compound exhibits a predicted aqueous pKa in the range of 2.8 – 3.1 .[1]

This acidity is significantly higher than that of unsubstituted benzoic acid (pKa 4.20), driven primarily by the steric ortho-effect of the 2,6-dimethoxy motif, which forces the carboxylate group out of planarity with the aromatic ring, and secondarily by the electron-withdrawing inductive effects of the nitro and bromo substituents.[1]

Due to the compound's anticipated low aqueous solubility, standard aqueous titration is prone to error. This guide recommends Cosolvent Potentiometry (Yasuda-Shedlovsky Extrapolation) or Capillary Electrophoresis (CE) as the standard of truth for experimental validation.

Structural Analysis & Theoretical Acidity

To understand the acidity of this specific molecule, we must deconstruct it into its functional components. The cumulative effect of these substituents determines the stability of the carboxylate anion.

The "Ortho-Effect" (Dominant Factor)

The most critical structural feature is the 2,6-dimethoxy substitution pattern .[1]

-

Mechanism: The bulky methoxy groups at the ortho positions create significant steric crowding. This forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring to minimize repulsion.

-

Consequence: This twisting breaks the conjugation between the carboxyl group and the aromatic

-system.[1] While resonance usually stabilizes the neutral acid, its loss (along with the relief of steric strain upon ionization) favors the formation of the carboxylate anion. -

Data Point: The pKa of 2,6-dimethoxybenzoic acid is experimentally determined at 3.44 [1], a sharp decrease from benzoic acid (4.20).

Electronic Modulation (Fine-Tuning)

Once the steric baseline is set (pKa ~3.44), the meta-substituents (relative to the carboxyl) further modulate acidity via inductive effects.[1]

-

5-Nitro Group: A strong Electron Withdrawing Group (EWG).[1] It stabilizes the carboxylate anion primarily through induction (-I), as resonance is already compromised by the steric twist.

-

Impact: Lowers pKa by ~0.3 – 0.4 units.

-

-

3-Bromo Group: A weak EWG.[1] Halogens are electron-withdrawing by induction but electron-donating by resonance.[1] In the meta position, the inductive effect dominates.

-

Impact: Lowers pKa by ~0.1 – 0.2 units.

-

Predictive Model

Combining these factors using a modified Hammett approach for sterically hindered systems:

| Component | Contribution | Resulting pKa Estimate |

| Benzoic Acid (Base) | Reference | 4.20 |

| + 2,6-Dimethoxy | Steric Ortho-Effect (Major) | 3.44 (Experimental [1]) |

| + 5-Nitro | Strong -I Effect | ~3.16 |

| + 3-Bromo | Weak -I Effect | ~3.01 |

Final Predicted pKa: 3.0 ± 0.2

Visualization of Acidity Factors

The following diagram illustrates the competing forces acting on the carboxylate headgroup.

Figure 1: Stepwise structural contributions to the acidity of this compound.

Experimental Protocols for Validation

Direct aqueous titration is not recommended due to the compound's lipophilicity (predicted LogP ~2.3). The following protocols ensure accuracy by overcoming solubility limits.

Protocol A: Yasuda-Shedlovsky Extrapolation (Potentiometry)

This is the "Gold Standard" for insoluble pharmaceutical intermediates.[1]

Principle: Measure apparent pKa (

Reagents:

-

0.1 M KOH (standardized).

-

0.1 M KCl (ionic strength adjustor).

-

HPLC-grade Methanol.[1]

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water. Adjust ionic strength to 0.1 M using KCl.

-

Dissolution: Dissolve ~5 mg of the target acid in 50 mL of each solvent mixture. Ensure complete dissolution (sonicate if necessary).

-

Titration: Perform a potentiometric titration using a glass pH electrode (calibrated in the specific solvent mixture or corrected using the Avdeef-Bucher method).

-

Data Plotting: Plot

vs. -

Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa.

Protocol B: Capillary Electrophoresis (CE)

Ideal for high-throughput screening or when sample quantity is limited (<1 mg).

Principle: The electrophoretic mobility (

Workflow:

-

Buffer System: Prepare a series of buffers (phosphate/borate) ranging from pH 1.5 to 6.0 in 0.5 unit increments.

-

Internal Standard: Use DMSO as a neutral marker to determine electroosmotic flow (EOF).

-

Injection: Inject the sample at each pH.

-

Calculation: Fit the mobility data to the Boltzmann sigmoidal equation:

Workflow Logic Diagram

The following diagram outlines the decision process for selecting the correct pKa determination method based on solubility.

Figure 2: Decision tree for selecting the appropriate experimental validation method.

References

-

ChemicalBook. 2,6-Dimethoxybenzoic acid Properties and pKa Data.

-

GuideChem. 2,6-Dimethoxy-3-nitrobenzoic acid Predicted pKa.

-

PubChem. 3-Bromo-5-nitrobenzoic acid Structure and Properties.[1][2][3]

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Standard text for Yasuda-Shedlovsky method).

-

Thermo Scientific. 2,6-Dimethoxy-3-nitrobenzoic acid Specifications.

Sources

Crystal structure analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. The narrative is structured to provide not only a procedural account but also the underlying scientific rationale for each step, reflecting field-proven insights in crystallography.

Introduction and Scientific Context

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical development, the solid-state structure of an active pharmaceutical ingredient (API) is critical as it influences solubility, stability, and bioavailability. This compound is a substituted aromatic compound with functional groups that suggest potential for diverse intermolecular interactions, making its crystal structure of significant interest. This guide will detail the workflow for elucidating this structure, from crystal growth to the final analysis of the crystallographic data.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The first and often most challenging step in a crystal structure determination is obtaining high-quality single crystals.[1] The synthesis of this compound can be approached through established organic chemistry methodologies, potentially involving the nitration and bromination of a dimethoxybenzoic acid precursor. A plausible synthetic route is outlined in a patent for a related compound, 3-bromo-2,6-dimethoxybenzoic acid, which can be adapted by introducing a nitration step.[2]

Experimental Protocol: Crystal Growth

The choice of crystallization method is crucial and often requires screening various solvents and conditions. The goal is to allow the molecules to self-assemble into a well-ordered lattice.

-

Solvent Selection: Begin by testing the solubility of the synthesized compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often a successful technique for obtaining high-quality crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the first solvent. Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room can also be attempted.

The quality of the resulting crystals should be examined under a microscope for well-defined faces and the absence of cracks or other defects.[1]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The fundamental principle is that X-rays are diffracted by the electrons of the atoms in the crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[3][5]

Experimental Workflow: Data Collection

The following diagram illustrates the typical workflow for single-crystal XRD data collection.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated while a detector collects the diffraction pattern.[3] Modern diffractometers use sensitive detectors such as CCD or CMOS detectors.

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors, such as absorption and background noise.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data provides the intensities and positions of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.

Structure Solution:

The initial atomic positions are determined using either direct methods or Patterson methods, which are implemented in software packages like SHELXT or SHELXS.[6][7] These programs use statistical relationships between the reflection intensities to derive initial phase estimates.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined using a least-squares process.[8] This is typically done with software like SHELXL.[6][8] The refinement process iteratively adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern.

Key Refinement Parameters:

| Parameter | Description |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered good for small molecules. |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. |

| Goodness of Fit (GooF) | Should be close to 1.0 for a good refinement. |

The refinement process is guided by chemical knowledge and an understanding of the expected molecular geometry.

Data Visualization and Interpretation: Unveiling the Molecular Architecture

Visualization of the determined crystal structure is essential for its interpretation. Software such as Mercury is widely used for this purpose.[9][10][11][12][13]

Key Structural Features to Analyze:

-

Molecular Conformation: The three-dimensional shape of the this compound molecule, including the planarity of the benzene ring and the orientation of the substituent groups.

-

Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values from the literature can provide insights into the electronic structure of the molecule.

-

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and analyzing these interactions is crucial for understanding the crystal packing. The nitro and carboxylic acid groups are strong candidates for hydrogen bonding, while the bromine atom can participate in halogen bonding.

The following diagram illustrates the logical flow of interpreting the crystallographic data.

Caption: Logical flow for the interpretation of crystallographic data.

Crystallographic Information File (CIF)

The final results of the crystal structure determination are compiled into a Crystallographic Information File (CIF).[14][15][16][17][18] This is a standard text file format that contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.[14][15][18] The CIF is the standard format for depositing crystal structures in databases such as the Cambridge Structural Database (CSD) and for publication in scientific journals.[17]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining a detailed understanding of its solid-state structure. This knowledge is invaluable for rational drug design, polymorphism screening, and the development of robust formulations. The combination of careful experimental work and the use of powerful software for data analysis and visualization allows for the complete and accurate determination of molecular structures, providing fundamental insights into their chemical behavior.

References

-

Crystallographic Information File - Wikipedia. [Link]

-

SHELX - Wikipedia. [Link]

-

A short guide to CIFs - CCDC. [Link]

-

Mercury - CCDC. [Link]

-

Introduction to Powder Crystallographic Information File (CIF). [Link]

-

CIF (Crystallographic Information Framework) - Metadata Standards Catalog. [Link]

-

A short guide to Crystallographic Information Files - CCDC. [Link]

-

Structure Visualizations (MER-001) - CCDC. [Link]

-

Mercury (crystallography) - Wikipedia. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

SHELX - PaNdata Software Catalogue. [Link]

-

Free Crystal Structure Visualization Software - CCDC. [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. [Link]

-

Crystal structure refinement with SHELXL - PMC - NIH. [Link]

-

Mercury 4.0: from visualization to analysis, design and prediction - PMC. [Link]

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

-

Single Crystal X-Ray Diffraction - Pulstec USA. [Link]

- CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google P

Sources

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. fiveable.me [fiveable.me]

- 6. SHELX - Wikipedia [en.wikipedia.org]

- 7. SHELX - PaNdata Software [software.pan-data.eu]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 17. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Strategic Overview & Retrosynthetic Logic

The synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid presents a classic challenge in electrophilic aromatic substitution (EAS): managing regioselectivity on a densely functionalized benzene ring.

The core scaffold, 2,6-dimethoxybenzoic acid , is highly electron-rich due to the dual methoxy groups. This activation makes the ring susceptible to over-substitution or oxidation. Therefore, the order of operations is critical to achieving the correct substitution pattern (3-Br, 5-

The Route Selection: Bromination First

We utilize a Bromination

-

Step 1: Bromination. The starting material, 2,6-dimethoxybenzoic acid, directs electrophiles to the 3-position (ortho to the 2-OMe and para to the 6-OMe). Bromination is milder than nitration and easier to control stoichiometrically to prevent poly-substitution.

-

Step 2: Nitration. The resulting intermediate, 3-bromo-2,6-dimethoxybenzoic acid, has one remaining highly activated position: Carbon-5.

-

C-5 Activation: It is ortho to the 6-OMe and para to the 2-OMe.

-

C-4 Deactivation: It is meta to both OMe groups.

-

Sterics: While C-5 is sterically crowded, the electronic activation by the methoxy groups overcomes this barrier.

-

Reaction Workflow Diagram

Caption: Step-wise synthetic pathway leveraging electronic directing effects for regiocontrol.

Experimental Protocols

Step 1: Preparation of 3-Bromo-2,6-dimethoxybenzoic acid[1]

Objective: Monobromination of the electron-rich aromatic ring. Critical Parameter: Temperature control is vital to prevent decarboxylation or poly-bromination.

Materials

-

Substrate: 2,6-Dimethoxybenzoic acid (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) -

Solvent: 1,4-Dioxane or Glacial Acetic Acid (AcOH)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Protocol

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethoxybenzoic acid (e.g., 10.0 g, 54.9 mmol) in 1,4-Dioxane (100 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Dilute Bromine (3.0 mL, ~58 mmol) in 20 mL of Dioxane. Add this solution dropwise over 45 minutes. Note: The solution will turn orange/red.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Isolation:

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

-

Pour the residue into 200 mL of ice-cold water.

-

If excess bromine persists (orange color), add 10%

until the color fades to pale yellow. -

The product will precipitate as a white/off-white solid.[1]

-

-

Purification: Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at 45 °C.

Expected Yield: 85–92%

Data Check:

Step 2: Nitration to this compound

Objective: Introduction of the nitro group at the C-5 position. Safety Note: Nitration of electron-rich ethers can be exothermic. Use a blast shield.

Materials

-

Substrate: 3-Bromo-2,6-dimethoxybenzoic acid (from Step 1)

-

Reagent: Fuming Nitric Acid (

, >90%)

Protocol

-

Setup: Place 3-Bromo-2,6-dimethoxybenzoic acid (5.0 g, 19.1 mmol) in a round-bottom flask. Add Glacial Acetic Acid (40 mL) and cool to 0 °C.

-

Nitration: Add Fuming Nitric Acid (2.0 mL, ~48 mmol, excess) dropwise over 30 minutes. Maintain internal temperature

°C. -

Reaction: Stir at 0 °C for 1 hour, then allow to warm slowly to 15–20 °C. Stir for an additional 2 hours.

-

Workup: Pour the reaction mixture onto 150 g of crushed ice. Stir vigorously. The product should precipitate as a yellow solid.

-

Filtration: Filter the precipitate. Wash with cold water (

) to remove residual acid. -

Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Methanol if necessary to remove regioisomers (though C-5 selectivity is usually high).

Expected Yield: 70–80% Appearance: Yellow crystalline solid.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow crystalline solid |

| Purity | HPLC (UV @ 254 nm) | |

| Identity | Singlet aromatic proton (C-4 H) at | |

| Mass Spec | LC-MS (ESI-) |

Regioselectivity Verification (Graphviz Logic)

The following diagram illustrates why the Nitro group targets Position 5 exclusively.

Caption: Cooperative electronic activation by methoxy groups directs nitration to Position 5.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (Bromination)

-

Cause: Decarboxylation of the benzoic acid.[5]

-

Solution: Keep reaction temperature strictly below 25 °C. Ensure the starting material is fully dissolved before adding bromine.

-

-

Issue: Formation of "Tar" in Step 2 (Nitration)

-

Cause: Oxidation of the electron-rich aromatic ring by concentrated nitric acid.

-

Solution: Use Glacial Acetic Acid as the solvent to dilute the nitric acid. Do not use Sulfuric Acid (

) unless absolutely necessary, as it is too harsh for dimethoxybenzoic acids.

-

-

Issue: Regioisomers

References

- Source: CN104058956A. "Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.

-

General Nitration Protocols for Activated Benzoic Acids

-

Commercial Availability & CAS Verification

-

Compound: this compound.[8]

- Source: ChemicalBook (CAS 4073-35-2 / Rel

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound [chemicalbook.com]

Application Note: Regioselective Nitration of 3-Bromo-2,6-dimethoxybenzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the nitration of 3-bromo-2,6-dimethoxybenzoic acid to yield 3-bromo-2,6-dimethoxy-5-nitrobenzoic acid .

The following guide synthesizes literature precedence for polysubstituted electron-rich benzoic acids with expert process safety evaluations.

Target Analyte: this compound

CAS Registry Number (Precursor): 73219-89-3 (3-bromo-2,6-dimethoxybenzoic acid)

Reaction Type: Electrophilic Aromatic Substitution (

Executive Summary & Retrosynthetic Logic

The nitration of 3-bromo-2,6-dimethoxybenzoic acid is a precision chemistry challenge. The substrate contains two strongly activating methoxy groups (

Electronic & Steric Analysis

-

Directing Effects:

-

C-2 Methoxy: Directs para to C-5 . (Strongly Activating)

-

C-6 Methoxy: Directs ortho to C-5 . (Strongly Activating)

-

C-1 Carboxyl: Directs meta to C-5 . (Deactivating)

-

C-3 Bromine: Directs ortho to C-4 (Sterically hindered) and para to C-6 (Blocked).

-

-

Conclusion: The C-5 position is electronically reinforced by the cooperative directing effects of both methoxy groups and the carboxyl group. The C-4 position is sterically crowded (sandwiched between

and

Reagent Strategy

While "Mixed Acid" (

-

Selected Reagent System: Fuming Nitric Acid (

) in Glacial Acetic Acid ( -

Rationale: Acetic acid moderates the acidity, preventing ether hydrolysis while maintaining sufficient dielectric strength to support the nitronium ion (

) generation.

Reagent Selection Guide

| Reagent System | Suitability | Pros | Cons |

| Optimal | High regioselectivity; prevents demethylation; mild exotherm profile. | Requires fuming | |

| Alternative | Precise stoichiometry control; useful for small-scale (<1g). | High viscosity; risk of local hot-spots; difficult workup. | |

| High Risk | Very fast reaction. | High risk of demethylation to phenols; potential for ipso-nitration (loss of Br). | |

| Acetyl Nitrate ( | Conditional | Extremely mild. | Risk of forming explosive acetyl nitrate if not temperature controlled (<0°C). |

Detailed Experimental Protocol

Scale: 10.0 g Input Expected Yield: 85–92% Purity: >98% (HPLC)

Materials

-

3-Bromo-2,6-dimethoxybenzoic acid (10.0 g, 38.3 mmol)

-

Glacial Acetic Acid (50 mL)

-

Fuming Nitric Acid (>90%, d=1.5) (3.0 mL, ~60 mmol, 1.5 equiv)

-

Dichloromethane (DCM) (for extraction)

-

Brine (saturated NaCl)

Step-by-Step Methodology

Phase 1: Solubilization & Cooling

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Charge the flask with 10.0 g of 3-bromo-2,6-dimethoxybenzoic acid .

-

Add 40 mL of Glacial Acetic Acid . Stir vigorously until a suspension or partial solution is obtained.

-

Cool the reaction vessel to 0–5°C using an ice/water bath. Note: Acetic acid may freeze at 16°C; ensure stirring maintains a slurry if freezing occurs, or add a minimal amount of DCM to depress the freezing point.

Phase 2: Nitration (The Critical Step)

-

Prepare a solution of 3.0 mL Fuming Nitric Acid diluted in 10 mL Glacial Acetic Acid in the addition funnel.

-

Dropwise Addition: Add the nitrating mixture over 30 minutes , maintaining the internal temperature below 10°C .

-

Observation: The solution will likely transition from colorless/pale yellow to a deeper orange/yellow.

-

-

Once addition is complete, allow the reaction to stir at 0–5°C for 1 hour .

-

Slowly warm the mixture to Room Temperature (20–25°C) and stir for an additional 2–3 hours .

-

Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS. Starting material (

) should disappear; Product (

-

Phase 3: Quenching & Isolation

-

Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Filtration (Method A - Preferred for High Purity):

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake with 3 x 50 mL cold water to remove residual acid.

-

Dry the solid in a vacuum oven at 45°C overnight.

-

-

Extraction (Method B - If no precipitate forms):

-

Extract the aqueous quench mixture with 3 x 100 mL Ethyl Acetate or DCM .

-

Wash combined organics with Brine (2 x 100 mL) .

-

Dry over Anhydrous

, filter, and concentrate in vacuo.

-

Phase 4: Purification (Recrystallization)

-

Solvent: Ethanol/Water (9:1) or pure Acetonitrile.

-

Dissolve crude solid in minimum hot solvent, cool slowly to 4°C.

-

Target MP: >150°C (Decomposes).

Process Visualization

Caption: Workflow for the regioselective nitration of 3-bromo-2,6-dimethoxybenzoic acid using HNO3/AcOH.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | Pale yellow to yellow crystalline powder | Visual |

| LC-MS | ESI-Negative | |

| 1H NMR (DMSO-d6) | 400 MHz | |

| Regiochemistry | Singlet at ~8.25 ppm confirms C-4 proton is substituted (loss of coupling). | NOESY/HMBC |

Interpretation:

-

The starting material has two aromatic protons (C4-H and C5-H) showing doublets (

). -

The product has only one aromatic proton . If nitration occurs at C-5, the remaining proton is at C-4. Due to the adjacent Bromine and Carboxyl/Methoxy environment, it will appear as a sharp singlet.

Troubleshooting & Safety

Common Pitfalls

-

Demethylation:

-

Over-Nitration:

Safety Hazards

-

Fuming Nitric Acid: Highly corrosive oxidizer. Causes severe burns. Use compatible gloves (Butyl rubber) and a face shield.

-

Exotherm: The addition of

to the substrate is exothermic. Runaway temperature can lead to decarboxylation.

References

-

Synthesis of 3-bromo-2,6-dimethoxybenzoic acid (Precursor)

-

Patent: CN104058956A. "Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid".

-

-

General Nitration of Activated Benzoic Acids

-

Journal: "Direct nitration of five membered heterocycles". Arkivoc, 2005 (iii) 179-191. (Describes mild nitration conditions for electron-rich systems).

-

-

Product Identification

-

Analogous Nitration Protocols (Veratric Acid Derivatives)

-

Patent: US4036838A. "Process for the production of nitro derivatives of aromatic compounds".

-

Sources

- 1. WO2004056780A2 - Tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. 3-AMINO-5-BROMOBENZOIC ACID | 42237-85-4 [chemicalbook.com]

- 8. 3-Bromo-5-nitrobenzyl alcohol | 139194-79-9 [chemicalbook.com]

- 9. 2-(HYDROXYMETHYL)-4-NITROBENZENOL | 39224-61-8 [chemicalbook.com]

- 10. CN1314906A - Salts of paroxetine - Google Patents [patents.google.com]

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Executive Summary

This Application Note details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid . This substrate presents a unique "Push-Pull" challenge in medicinal chemistry: it possesses a highly activated electrophilic site (due to the 5-nitro group) yet is comprised of a sterically crowded, electron-rich core (2,6-dimethoxy) with a catalyst-poisoning moiety (free carboxylic acid).

We present two validated workflows:

-

Method A (The Robust Route): Prior esterification to eliminate catalyst poisoning and solubility issues. Recommended for discovery scale (mg to g).

-

Method B (The Direct Route): Ligand-optimized direct coupling of the free acid. Recommended for process optimization and high-throughput campaigns.

Substrate Analysis: The "Crowded-Activated" Paradox

Success with this molecule requires understanding the three competing forces acting on the reaction center (C3-Br).

Electronic Activation (The "Pull")

The 5-Nitro group is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly lowers the electron density at the C3-Br bond.

-

Consequence: The Oxidative Addition step (Pd(0)

Pd(II)) will be rapid. Standard catalysts like Pd(PPh

Steric Shielding (The "Push")

The 2-Methoxy group is ortho to the bromine. While not as bulky as a tert-butyl group, the oxygen lone pairs can coordinate to the Palladium center (hemi-labile ligand effect), potentially retarding the Transmetallation step.

-

Consequence: Simple phosphines may fail to facilitate transmetallation. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to force the cycle forward.

The Acid Problem

The 1-Carboxylic Acid poses two risks:

-

Catalyst Poisoning: Formation of stable carboxylate-Pd species.

-

Solubility: The free acid is insoluble in non-polar solvents (Toluene) but soluble in water/base, creating biphasic transport issues.

Structural Visualization

The following diagram maps the competing effects on the substrate.

Caption: Mechanistic impact of functional groups on the catalytic cycle.

Method A: The Robust Route (Methyl Ester)

Recommendation: Use this protocol for initial synthesis, SAR studies, or when the boronic acid partner is expensive/precious.

Rationale

Converting the acid to a methyl ester (

Step-by-Step Protocol

Step 1: Esterification

-

Dissolve substrate (1.0 equiv) in MeOH (0.5 M).

-

Cool to 0°C. Add SOCl

(2.0 equiv) dropwise (Exothermic!). -

Reflux for 3 hours. Monitor by LCMS (Acid

shifts to Ester -

Concentrate in vacuo to yield the methyl ester. Use directly.

Step 2: Suzuki Coupling

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Catalyst | Pd(dppf)Cl | 0.05 | Robust, air-stable catalyst. |

| Ligand | (None) | - | dppf is sufficient for activated Br. |

| Base | Cs | 3.0 | "Cesium Effect" aids solubility/turnover. |

| Solvent | 1,4-Dioxane / Water | 4:1 | Universal solvent system. |

| Temp | 90°C | - | Standard activation energy. |

Procedure:

-

Charge a reaction vial with Methyl 3-bromo-2,6-dimethoxy-5-nitrobenzoate (1.0 equiv), Boronic Acid (1.2 equiv), and Cs

CO -

Add Pd(dppf)Cl

·DCM (5 mol%). -

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

-

Seal and heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Hydrolysis (Optional): Treat with LiOH (THF/H2O) to return to the acid.

Method B: The Direct Route (Free Acid)

Recommendation: Use this protocol for scale-up or when skipping the protection/deprotection steps is critical for atom economy.

Rationale

Direct coupling requires a water-soluble base to keep the carboxylate solubilized and a sterically demanding, electron-rich ligand to prevent the catalyst from getting "stuck" on the carboxylate or the methoxy group.

Key Technology: Buchwald Ligands (SPhos) . SPhos is highly active for hindered biaryls and stable to aqueous conditions.

Step-by-Step Protocol

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Pre-catalyst | Pd(OAc) | 0.02 | Source of Pd(0) in situ. |

| Ligand | SPhos | 0.04 | Facilitates coupling of hindered substrates. |

| Base | K | 3.5 | 1 eq neutralizes acid, 2.5 eq for reaction. |

| Solvent | Toluene / Water | 10:1 | Biphasic system protects catalyst. |

| Temp | 100°C | - | Higher temp needed for direct coupling. |

Procedure:

-

Catalyst Pre-activation: In a separate small vial, mix Pd(OAc)

and SPhos in 1 mL Toluene under N -

Main Vessel: Charge This compound (1.0 equiv), Boronic Acid (1.5 equiv), and K

PO -

Add Water (0.5 mL/mmol substrate) and Toluene (4.5 mL/mmol substrate).

-

Add the pre-activated Catalyst/Ligand solution via syringe.

-

Heat vigorously at 100°C . Note: Vigorous stirring is critical for biphasic reactions.

-

Workup: Acidify aqueous layer to pH 3 with 1N HCl to precipitate the product or extract with EtOAc.

Troubleshooting & Optimization

Protodebromination (Product is H-substituted instead of Ar-substituted)

-

Cause: The 5-nitro group makes the aryl ring electron-deficient. If transmetallation is slow (due to sterics), the Pd-Ar intermediate may capture a hydride from the solvent (alcohol) or base.

-

Solution:

-

Switch solvent to Toluene/Water (non-protic organic phase).

-

Increase Boronic Acid concentration (push Transmetallation).

-

Use Pd(dppf) (Method A) which is less prone to

-hydride elimination/reduction pathways.

-

Homocoupling (Ar-Ar dimerization)

-

Cause: Oxygen in the system or excess Boronic Acid reacting with itself.

-

Solution:

-

Strict degassing (sparge with Argon for 15 mins).

-

Slow addition of the Boronic Acid (syringe pump) if severe.

-

Decision Matrix

Caption: Workflow selection based on scale and reagent stability.

References

-

Mechanistic Insight: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev.1995 , 95, 2457–2483. Link

-

Buchwald Ligands (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 , 127, 4685–4696. Link

-

Coupling of Free Acids: Goossen, L. J.; Melzer, B. "Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids using a Carboxylic Acid as Directing Group." J. Org.[2][6] Chem.2007 , 72, 7473.

- Cesium Effect: Flessner, T.; Doye, S. "Cesium Carbonate: A Powerful Base for Suzuki Coupling Reactions." J. Prakt. Chem.1999, 341, 186.

Sources

- 1. reddit.com [reddit.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. youtube.com [youtube.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the multi-step synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, a key building block in various pharmaceutical and research applications. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and product purity.

Introduction: Navigating the Synthesis

The synthesis of this compound is a two-step process involving the bromination of 2,6-dimethoxybenzoic acid followed by the nitration of the resulting 3-bromo-2,6-dimethoxybenzoic acid. While seemingly straightforward, this sequence presents several potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide is structured to provide clear, actionable solutions to these issues, grounded in the principles of organic chemistry.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format, offering potential causes and validated solutions.

Step 1: Bromination of 2,6-dimethoxybenzoic acid

Question 1: Why is my yield of 3-bromo-2,6-dimethoxybenzoic acid consistently low?

Answer: Low yields in the bromination of 2,6-dimethoxybenzoic acid can stem from several factors, primarily related to the choice of brominating agent and reaction conditions.

-

Suboptimal Brominating Agent: Using elemental bromine (Br₂) can lead to the formation of multiple impurities due to further reaction of the product with bromine and the hydrogen bromide (HBr) generated during the reaction[1]. A milder and more selective brominating agent is recommended.

-

Inefficient Reaction Conditions: Inadequate temperature control or reaction time can result in incomplete conversion of the starting material.

Recommended Solution:

Employ N-bromosuccinimide (NBS) as the brominating agent. NBS is a milder electrophilic brominating agent that can provide higher yields and fewer byproducts in the bromination of activated aromatic rings[1].

Optimized Protocol for Bromination:

-

Dissolve 2,6-dimethoxybenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and an aqueous solution of sodium sulfite to destroy any unreacted NBS.

-

Acidify the mixture with an acid like hydrobromic acid to precipitate the product[1].

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Question 2: My brominated product is contaminated with di-brominated and other side products. How can I improve the selectivity?

Answer: The formation of di-brominated and other side products is a common issue when using harsh brominating agents or when the reaction is not carefully controlled. The two methoxy groups strongly activate the aromatic ring, making it susceptible to over-bromination.

Recommended Solution:

-

Use a Milder Brominating Agent: As mentioned, NBS is a more selective choice than Br₂[1].

-

Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 equivalents) to ensure complete consumption of the starting material without promoting di-bromination.

-

Maintain Low Temperatures: Running the reaction at a lower temperature (0-5 °C) will favor the mono-brominated product by reducing the rate of the second bromination.

Step 2: Nitration of 3-bromo-2,6-dimethoxybenzoic acid

Question 3: I'm getting a low yield and a mixture of isomers during the nitration of 3-bromo-2,6-dimethoxybenzoic acid. What's going wrong?

Answer: The nitration of this polysubstituted benzoic acid is a delicate step. The methoxy groups are activating and ortho-, para-directing, while the bromine and carboxylic acid groups are deactivating and meta-directing. This complex interplay of directing effects can lead to the formation of multiple isomers if the reaction conditions are not optimal. Low yields can also result from incomplete reaction or product degradation under harsh nitrating conditions.

Recommended Solution:

-

Careful Selection of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent that can lead to over-nitration or side reactions. A milder approach is often beneficial for highly activated systems[2].

-

Strict Temperature Control: Electrophilic aromatic substitution reactions are highly sensitive to temperature. Maintaining a low temperature is crucial for controlling regioselectivity and minimizing byproduct formation[3][4].

Optimized Protocol for Nitration:

-

Dissolve 3-bromo-2,6-dimethoxybenzoic acid in concentrated sulfuric acid at 0 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature at 0 °C.

-

Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 5 °C[3].

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Question 4: The purification of the final product, this compound, is proving difficult. What are the best methods?

Answer: Impurities in the final product can include unreacted starting material, regioisomers from the nitration step, and potentially di-nitrated byproducts. A multi-step purification approach is often necessary.

Recommended Solution:

-

Recrystallization: This is the primary method for purifying the crude product. A suitable solvent system needs to be determined experimentally. Common choices for substituted benzoic acids include ethanol/water or ethyl acetate/hexane mixtures[5]. The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

-

Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane, with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination and nitration steps?

A1: Both reactions proceed via an electrophilic aromatic substitution (EAS) mechanism. In the bromination with NBS, a source of electrophilic bromine (Br+) is generated, which is then attacked by the electron-rich aromatic ring. In the nitration step, the nitronium ion (NO₂⁺), formed from the reaction of nitric acid and sulfuric acid, acts as the electrophile[6][7]. The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the ring.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both bromination and nitration reactions involve hazardous reagents.

-

Brominating agents like NBS are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always add acid to water, not the other way around, and handle with extreme care in a fume hood. Nitration reactions can be highly exothermic, so strict temperature control is essential to prevent runaway reactions[3][8].

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the bromination and nitration reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the disappearance of the starting material and the appearance of the product.

Visualizing the Process

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the two-step synthesis process.

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Quantitative Data Summary

| Step | Key Reagents | Temperature (°C) | Typical Reaction Time | Potential Yield | Key Considerations |

| Bromination | 2,6-dimethoxybenzoic acid, N-bromosuccinimide, DMF | 0 to Room Temp | 2-4 hours | >85%[1] | Slow addition of NBS at low temperature is critical for selectivity. |

| Nitration | 3-bromo-2,6-dimethoxybenzoic acid, HNO₃, H₂SO₄ | 0-5 | 1-2 hours | Variable | Strict temperature control is essential to minimize isomer formation[3]. |

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. Retrieved from [Link]

- Google Patents. (1993). WO1993002036A1 - Novel process for aromatic bromination.

-

ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

-

Academia.edu. (n.d.). EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

-

Pearson+. (2024). In Chapter 23, we learned about the electrophilic aromatic nitrat.... Retrieved from [Link]

-

Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of 1,3,5-trimethoxybenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

-

PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

-

Reddit. (2025). Electrophilic Aromatic Substitution Nitration doubt. Retrieved from [Link]

-

YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-bromo-2,5,6-trimethoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Chapter 23, we learned about the electrophilic aromatic nitrat... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Technical Support Center: Purification of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Welcome to the Technical Support Center for the purification of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to overcome common obstacles and achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Predicted Physicochemical Properties

Before diving into purification protocols, it is essential to understand the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively published, we can predict its characteristics based on its functional groups and data from structurally similar compounds.

| Property | Predicted Characteristic | Rationale and Implications for Purification |

| Appearance | Likely a white to pale yellow crystalline solid. | The nitro group can impart a yellowish hue. A significant deviation from this may indicate impurities. |

| Polarity | Moderately polar. | The carboxylic acid, nitro, and methoxy groups contribute to its polarity. This suggests that it will be soluble in polar organic solvents and may have limited solubility in nonpolar solvents. |

| Acidity (pKa) | More acidic than benzoic acid (pKa ~4.2). | The electron-withdrawing nitro and bromo groups increase the acidity of the carboxylic acid. This property is crucial for purification methods involving acid-base extractions. A related compound, 3-nitrobenzoic acid, has a pKa of 3.47.[1] |

| Solubility | Likely soluble in methanol, ethanol, ethyl acetate, acetone, and tetrahydrofuran. Sparingly soluble in water and nonpolar solvents like hexanes and toluene. | Solubility is a critical factor for selecting an appropriate recrystallization solvent. The solubility of a similar compound, 3-nitrobenzoic acid, is higher in polar solvents like ethanol and methanol compared to water or toluene.[2][3] |

| Melting Point | Expected to be relatively high. | Aromatic carboxylic acids with multiple substituents tend to have high melting points due to strong intermolecular interactions. For comparison, 2,6-dimethoxybenzoic acid has a melting point of 187-190°C.[4] A broad melting range is indicative of impurities. |

II. Identifying Potential Impurities

The purification strategy should be tailored to the specific impurities present in the crude product. The synthesis of this compound likely involves the bromination and nitration of a substituted benzoic acid precursor. Based on these synthetic pathways, common impurities may include:

-

Starting Materials: Unreacted 2,6-dimethoxy-5-nitrobenzoic acid or 3-bromo-2,6-dimethoxybenzoic acid.

-

Regioisomers: Isomers where the bromo or nitro group is at a different position on the aromatic ring.

-

Over-brominated or Over-nitrated Products: Molecules with additional bromo or nitro groups.

-

Hydrolyzed Byproducts: For instance, if the synthesis involves the hydrolysis of an ester precursor.

-

Residual Solvents and Reagents: Solvents used in the reaction or workup, and unreacted reagents.

III. Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, leading to the formation of pure crystals while the impurities remain in the solution.

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is too high, or when the concentration of the solute is too high.

-

Immediate Action: Reheat the solution to dissolve the oil, and then add more solvent to decrease the concentration. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

-

Underlying Cause & Long-term Solution: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to use a mixed solvent system. For instance, dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Q2: I have very low recovery of my product after recrystallization. Why is this happening and how can I improve it?

A2: Low recovery can be due to several factors:

-

Excessive Solvent: Using too much solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

-

Premature Crystallization: If the solution cools too quickly during filtration, some product may crystallize out and be lost. Ensure your filtration apparatus is pre-heated.

-

Incomplete Crystallization: Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath can maximize crystal formation.

-

Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve some of your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: My product is still colored after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

-